molecular formula C10H11N3O3 B3001237 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide CAS No. 860786-80-7

2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide

Cat. No.: B3001237
CAS No.: 860786-80-7
M. Wt: 221.216
InChI Key: GGEWBVRIKVFBPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide is a useful research compound. Its molecular formula is C10H11N3O3 and its molecular weight is 221.216. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antioxidant Properties

Research has indicated the potential of benzoxazinyl derivatives, including compounds structurally related to 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide, as potent antimicrobials and antioxidants. A study by Sonia et al. (2013) synthesized benzoxazinyl pyrazolone arylidenes and evaluated their in vitro antimicrobial and antioxidant studies, demonstrating significant activity in these areas (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).

Synthesis and Pharmaceutical Applications

The synthesis of benzoxazine derivatives and their pharmaceutical applications has been a focus of research. Dabholkar & Gavande (2003) discussed the microwave-catalyzed synthesis of 1-(3,4-dihydro-3-oxo-2H-1,4-benzoxazine-2-carbonyl)-3-methyl-4-(substituted phenylhydrazono)-2-pyrazolin-5-ones, highlighting the enhanced reaction rate and improved yields under microwave irradiation compared to conventional methods (Dabholkar & Gavande, 2003).

Antibacterial Activity

Kadian, Maste, & Bhat (2012) synthesized benzoxazine analogues and evaluated their antibacterial activity against various strains, including E. coli and Staphylococcus aureus. The study found that specific compounds showed good activity against certain strains, indicating the potential for developing new antibacterial agents (Kadian, Maste, & Bhat, 2012).

Enzymatic Studies

Prasad et al. (2006) conducted a study on the lipase-catalyzed resolution of novel benzoxazine derivatives. They observed that specific enzymes could efficiently catalyze the enantioselective deacetylation of these compounds, suggesting potential applications in biocatalysis and chiral synthesis (Prasad, Mukherjee, Sharma, Rastogi, Mangalam, Jha, Olsen, Patkar, & Parmar, 2006).

Analgesic and Anti-inflammatory Activities

Dewangan et al. (2016) synthesized new 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring, showing potent analgesic and anti-inflammatory activities in animal studies. This research provides insights into the therapeutic potential of these compounds in pain and inflammation management (Dewangan, Verma, Nakhate, Tripathi, Kashyap, & Dhongade, 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , which indicate that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

2-methyl-3-oxo-4H-1,4-benzoxazine-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-10(9(15)13-11)8(14)12-6-4-2-3-5-7(6)16-10/h2-5H,11H2,1H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEWBVRIKVFBPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=CC=CC=C2O1)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.